trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propanone Moiety: The propanone group can be introduced through aldol condensation or other carbonyl addition reactions.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and other specialized compounds.
Mechanism of Action
The mechanism of action of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-2-piperidinyl)-2-propanone: Lacks the hydrobromide salt form.
1-(3-Methoxy-2-piperidinyl)-2-butanone: Similar structure with a butanone moiety instead of propanone.
1-(3-Methoxy-2-piperidinyl)-2-pentanone: Similar structure with a pentanone moiety.
Uniqueness
Trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide is unique due to its specific combination of functional groups and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity.
Properties
Molecular Formula |
C9H18BrNO2 |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
1-(3-methoxypiperidin-2-yl)propan-2-one;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H |
InChI Key |
DVSQBUUDEVNABC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(CCCN1)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.